(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione
Description
Erucifoline within the Pyrrolizidine (B1209537) Alkaloid Class
Erucifoline is classified as a pyrrolizidine alkaloid (PA), a group of heterocyclic organic compounds synthesized by an estimated 6,000 plant species worldwide, which accounts for about 3% of all flowering plants. mdpi.com PAs are particularly common in the plant families Asteraceae, Boraginaceae, and Fabaceae. cfmot.de Structurally, erucifoline is a macrocyclic diester. thieme-connect.com It is functionally related to senecionan (B1242950) and is considered a senecionine-like PA. nih.govresearchgate.net Like many other PAs, erucifoline can also exist as an N-oxide, where the tertiary amino group is oxidized. cymitquimica.comnih.gov This structural feature is common for PAs and plays a role in their biological transport and activity. mdpi.com
Pyrrolizidine alkaloids are further categorized based on their chemical structures and biosynthetic origins. Erucifoline falls into the erucifoline-like PA group, one of the four main classifications alongside senecionine-like, jacobine-like, and otosenine-like PAs. researchgate.netresearchgate.net
Significance of Erucifoline in Natural Product Chemistry
The study of erucifoline is significant to natural product chemistry due to its complex molecular architecture and its biosynthesis from a common precursor, senecionine (B1681732) N-oxide. mdpi.comxs4all.nl Plants, particularly those in the Senecio and Jacobaea genera, produce senecionine N-oxide in the roots, which is then transported to the aerial parts of the plant. xs4all.nl There, it undergoes various enzymatic transformations such as dehydrogenation, epoxidation, and isomerization to create a diverse array of related PAs, including erucifoline. mdpi.comresearchgate.net
The isolation and structural elucidation of erucifoline and its derivatives, like erucifoline N-oxide, from various plant species such as Senecio aquaticus and Senecio persoonii have been key areas of research. medchemexpress.comresearchgate.net This research contributes to a deeper understanding of the biosynthetic pathways that lead to the vast diversity of PAs found in nature. The presence of different "chemotypes" in plants, such as the "erucifoline type" versus the "jacobine type" in Senecio jacobaea, highlights the genetic basis for the variation in PA profiles within a single species. xs4all.nlebi.ac.uk
Overview of Erucifoline in Biological and Ecological Contexts
In biological and ecological contexts, erucifoline, like other PAs, is primarily understood as a plant defense compound against herbivores. mdpi.comcfmot.de These alkaloids are known to be toxic to many generalist insect herbivores. ebi.ac.uk Studies have shown that among various PAs, erucifoline and jacobine (B1672728) are particularly effective deterrents. ebi.ac.ukresearchgate.net
The toxicity of these compounds can vary, with the free base form of PAs often being more toxic than their N-oxide counterparts. researchgate.net Erucifoline's role as an insecticide has been noted, highlighting its importance in plant-animal interactions. nih.govebi.ac.uk The distribution of different PA chemotypes, such as those rich in erucifoline, can influence the host-plant choice and larval growth of specialist herbivores like the cinnabar moth (Tyria jacobaeae). ebi.ac.uk Research on hybrid plants of Jacobaea vulgaris and Jacobaea aquatica also suggests a link between PA variation, including the presence of erucifoline, and resistance to generalist insects. ebi.ac.uk
Table 1: Chemical Properties of Erucifoline
| Property | Value | Source |
|---|---|---|
| CAS Number | 40158-95-0 | cfmot.demedchemexpress.comphytolab.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C18H23NO6 | cfmot.denih.govmedchemexpress.comphytolab.comsigmaaldrich.comsigmaaldrich.comnist.gov |
| Molecular Weight | 349.38 g/mol | cfmot.demedchemexpress.comphytolab.comsigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | (5R,7S,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
40158-95-0 |
|---|---|
Molecular Formula |
C18H23NO6 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18-/m1/s1 |
InChI Key |
NOQVBHHOUTTZGE-TZGXRXSYSA-N |
Isomeric SMILES |
C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO |
Canonical SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |
Synonyms |
erucifoline |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Erucifoline
Botanical Sources of Erucifoline
The production of erucifoline is predominantly associated with plants belonging to the genera Jacobaea and Senecio. These plants are widespread and can be found in various habitats across the globe.
Several species within the genus Jacobaea are recognized as primary producers of erucifoline sci-hub.se. Historically, many of these species were classified under the genus Senecio, leading to some overlap in scientific literature. One of the most notable sources is Jacobaea erucifolia, commonly known as hoary ragwort nih.gov. This perennial plant is native to temperate regions of Eurasia, spanning from Europe to Siberia, Central Asia, and the Far East nih.gov.
Another significant producer is Jacobaea vulgaris (previously Senecio jacobaea), or common ragwort. This species exhibits distinct chemical profiles, with some populations being characterized as the "erucifoline chemotype," where erucifoline is a dominant alkaloid acs.orgnih.govresearchgate.net. This contrasts with other populations, known as the "jacobine chemotype," which primarily produce other PAs like jacobine (B1672728) and seneciphylline (B43193) acs.orgnih.gov.
Table 1: Key Jacobaea Species Containing Erucifoline
| Species Name | Common Name | Primary Alkaloid Chemotypes |
| Jacobaea erucifolia | Hoary Ragwort | Erucifoline |
| Jacobaea vulgaris | Common Ragwort | Erucifoline-type, Jacobine-type |
| Jacobaea aquatica | Water Ragwort | Erucifoline, Senecionine (B1681732) |
The genus Senecio is one of the largest genera of flowering plants and is a well-documented source of a diverse array of pyrrolizidine (B1209537) alkaloids, including erucifoline. Senecio aquaticus (Water Ragwort, now also classified as Jacobaea aquatica) has been identified as a source of erucifoline sci-hub.sechemrxiv.org.
The term "erucifoline" itself is derived from Senecio erucifolius, the basionym for Jacobaea erucifolia, highlighting the long-standing association of this compound with the genus nih.govjsmcentral.org. Research on various Senecio species has revealed complex PA profiles, with erucifoline often co-occurring with other related alkaloids such as senecionine, seneciphylline, and retrorsine nih.govjsmcentral.org. While the Asteraceae family is the principal source, the occurrence of PAs is also noted in families like Boraginaceae and Fabaceae, though erucifoline is most characteristically linked to Jacobaea and Senecio nih.gov.
The botanical sources of erucifoline, particularly Jacobaea and Senecio species, are widely distributed across temperate regions of the world, especially in Eurasia nih.govacs.org. The concentration and specific profile of pyrrolizidine alkaloids, including erucifoline, within a single plant species can vary significantly based on geographical location, environmental factors, and genetic determinants nih.gov.
This variation is known as chemodiversity. As mentioned, Jacobaea vulgaris presents a clear example, with distinct erucifoline and jacobine chemotypes being identified acs.orgnih.gov. Studies have shown that most populations of this plant consist of either one chemotype or the other, although mixed types can also occur nih.govresearchgate.net. This chemical diversity has ecological implications, influencing interactions with herbivores and pathogens. The geographical distribution of these chemotypes can be complex, with studies in the Netherlands and Germany revealing regional differences in their prevalence sci-hub.seresearchgate.net.
Extraction Strategies for Erucifoline and Related Alkaloids
The isolation of erucifoline and other pyrrolizidine alkaloids from plant material involves a multi-step process that begins with extraction, followed by purification and separation. The choice of method depends on the scale of the operation, the desired purity, and the chemical nature of the target alkaloids.
Conventional extraction of PAs relies on solid-liquid extraction using polar solvents, due to the polarity of the alkaloids, which often exist as free bases or, more commonly, as N-oxides.
Maceration and Percolation : These are traditional methods where dried and powdered plant material is soaked in a solvent for an extended period (maceration) or has the solvent passed through it (percolation) nih.gov. Common solvents include methanol (B129727), ethanol, or acidified water (e.g., with tartaric or hydrochloric acid) to aid in the extraction of the more soluble alkaloid salts researchgate.netmdpi.comresearchgate.net.
Soxhlet Extraction : This continuous extraction method uses a smaller amount of solvent that is repeatedly cycled through the plant material. Methanol is a classic solvent for the Soxhlet extraction of PAs from Senecio species sci-hub.senih.gov. While efficient, the prolonged heating can potentially lead to the degradation of thermolabile compounds mdpi.com.
After initial extraction, a common purification step is an acid-base extraction. The crude extract is acidified to convert the alkaloids into their salt forms, which are soluble in water. The aqueous solution is then washed with a non-polar solvent (like chloroform) to remove lipids and other non-basic compounds. Subsequently, the aqueous layer is made alkaline (pH > 9) to convert the alkaloid salts back to their free base form, which can then be extracted into an immiscible organic solvent researchgate.net.
Modern extraction methods aim to improve efficiency, reduce solvent consumption, and shorten extraction times. These techniques are increasingly applied to the isolation of PAs.
Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation in the solvent, disrupting the plant cell walls and enhancing solvent penetration. It has been successfully applied to extract PAs from Senecio species, offering higher yields in shorter times compared to traditional methods nih.gov.
Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analytes while maintaining the solvent in a liquid state, leading to rapid and efficient extraction. PLE has proven effective for extracting PAs like integerrimine and senecionine from Senecio plants nih.govnih.gov.
Supercritical Fluid Extraction (SFE) : This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. While pure CO2 is generally not polar enough to efficiently extract PAs, its polarity can be increased by adding a modifier, such as methanol sci-hub.seacs.org. SFE is advantageous as it is rapid, and the solvent can be easily removed, but it requires specialized equipment sci-hub.seacs.org.
Following extraction, purification and isolation of individual alkaloids like erucifoline are typically achieved through chromatographic methods. Column chromatography using silica gel is a standard technique for separating the complex mixture of alkaloids obtained in the crude extract column-chromatography.comnih.gov. Further purification can be achieved using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) researchgate.netjsmcentral.org.
Table 2: Comparison of Extraction Techniques for Pyrrolizidine Alkaloids
| Technique | Principle | Common Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with refluxing solvent. | Methanol, Ethanol sci-hub.senih.gov | High extraction efficiency, requires less solvent than maceration. | Time-consuming, potential for thermal degradation of compounds. mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Hydroalcoholic solutions nih.gov | Fast, high yields, reduced solvent consumption. nih.gov | Requires specialized equipment. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure to increase efficiency. | Ethanol, Water nih.gov | Very fast, highly efficient, low solvent use. nih.govnih.gov | High initial equipment cost. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | CO2 with a polar modifier (e.g., Methanol) sci-hub.seacs.org | Environmentally friendly ("green"), solvent is easily removed. | Low polarity of CO2 requires modifiers for alkaloids, high-pressure equipment needed. acs.org |
Purification and Separation Techniques
Following the initial extraction, a series of purification and separation techniques are employed to isolate erucifoline from the complex mixture of plant extracts. Chromatographic methodologies are central to this process.
Chromatographic Methodologies in Erucifoline Isolation
Various chromatographic techniques have been utilized for the separation and purification of pyrrolizidine alkaloids like erucifoline. These methods exploit differences in the physicochemical properties of the alkaloids, such as polarity, size, and charge.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of erucifoline. Reversed-phase HPLC, often coupled with a mass spectrometer (LC-MS), is commonly used. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous component (often containing a buffer or an ion-pairing agent) and an organic modifier like acetonitrile or methanol. The use of alkaline mobile phase conditions has been shown to improve the peak shape and resolution for pyrrolizidine alkaloids and their N-oxides.
Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is another effective technique for the analysis of erucifoline. Due to the low volatility of pyrrolizidine alkaloids, derivatization may sometimes be employed to enhance their thermal stability and chromatographic performance. The separation is achieved on a capillary column, and the temperature program is optimized to resolve the different alkaloids present in the sample.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the preparative separation of pyrrolizidine alkaloids. This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the analytes.
Table 2: Chromatographic Methods for Erucifoline Isolation
| Technique | Stationary Phase/Column | Mobile Phase/Solvent System | Detection |
|---|---|---|---|
| HPLC-MS/MS | Reversed-phase C18 | Alkaline solvent conditions | MS/MS |
| GC-MS | Capillary column (e.g., DB-5) | Helium (carrier gas) with a temperature gradient | Mass Spectrometry |
| HSCCC | Liquid-liquid system (e.g., chloroform-buffer) | - | UV/MS |
Considerations for Erucifoline N-Oxides and Free Bases
Erucifoline can exist in two forms in nature: the tertiary free base and its corresponding N-oxide. The N-oxide is generally more water-soluble and less basic than the free base. These differences in polarity and basicity are crucial for their separation.
The separation of erucifoline N-oxide and its free base can be challenging due to their structural similarity. However, their different chemical properties can be exploited. For instance, solid-phase extraction (SPE) using a strong cation exchange (SCX) sorbent can be employed. At an acidic pH, both the free base (as the protonated form) and the N-oxide can be retained on the sorbent. The free base can then be selectively eluted with a solvent containing a base, while the more polar N-oxide requires a stronger elution solvent.
Ion-pair chromatography is another effective technique for the simultaneous separation of pyrrolizidine alkaloid N-oxides and their corresponding free bases. In this method, an ion-pairing reagent is added to the mobile phase. This reagent forms a neutral ion pair with the charged alkaloid (the protonated free base or the N-oxide under acidic conditions), which can then be separated by reversed-phase chromatography. The choice of the ion-pairing reagent and the pH of the mobile phase are critical parameters that need to be optimized for successful separation. The use of alkaline mobile phase conditions in LC-MS can also facilitate the separation, with N-oxides often eluting earlier than the corresponding free bases.
Biosynthesis and Metabolic Pathways of Erucifoline
Elucidation of Pyrrolizidine (B1209537) Alkaloid Biosynthetic Routes
The biosynthesis of pyrrolizidine alkaloids, including erucifoline, begins with the formation of a necine base, which is the core bicyclic structure of these compounds. oup.com The journey from basic precursors to the complex structure of erucifoline follows a multi-step pathway that has been elucidated through extensive research, including tracer feeding experiments. nih.govoup.com
The initial step in PA biosynthesis is the formation of the rare polyamine homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). nih.govoup.compnas.org Homospermidine then undergoes oxidation, likely by a copper-dependent diamine oxidase, to form 4,4´-iminodibutanal. nih.govmdpi.com This intermediate subsequently cyclizes to create the pyrrolizidine ring system. nih.govmdpi.com While spontaneous cyclization is possible, it is believed to be an enzyme-catalyzed process to ensure the correct stereochemistry of the resulting necine base. mdpi.com
Following the formation of the initial pyrrolizidine structure, a series of modifications, including desaturation and hydroxylation, lead to the formation of various necine bases. nih.govmdpi.com In the case of erucifoline, which is a (+)-retronecine-type PA, the necine base is retronecine (B1221780). nih.gov
The final stage of PA biosynthesis involves the esterification of the necine base with necic acids. nih.govmdpi.com Necic acids themselves have diverse structures and biosynthetic origins. nih.gov For instance, tiglic acid and angelic acid are derived from the amino acid L-isoleucine, while other necic acids, like the C7 necic acids, are derived from L-valine. nih.gov The activated necic acid, often as a CoA ester, is then transferred to the necine base, a reaction that may be catalyzed by an acyltransferase from the BAHD family. nih.gov Erucifoline is a macrocyclic diester, meaning a dicarboxylic necic acid esterifies two hydroxyl groups on the retronecine base, forming a large ring structure. mdpi.com
Enzymatic Mechanisms in Erucifoline Biosynthesis
Several key enzymes are involved in the intricate biosynthetic pathway of erucifoline and other pyrrolizidine alkaloids. While not all enzymes have been fully characterized, research has identified the crucial players in this metabolic cascade.
Homospermidine Synthase (HSS): This is the first committed and pathway-specific enzyme in PA biosynthesis. nih.govoup.compnas.org It catalyzes the formation of homospermidine from putrescine and spermidine. nih.govoup.com The gene encoding HSS has been shown to have evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene. pnas.org
Copper-Dependent Diamine Oxidases: These enzymes are proposed to be responsible for the oxidation of homospermidine to 4,4´-iminodibutanal, a critical step leading to the cyclization and formation of the pyrrolizidine ring. nih.govmdpi.com
Alcohol Dehydrogenases: Following cyclization to pyrrolizidine-1-carbaldehyde, a reduction step, likely catalyzed by an alcohol dehydrogenase, is required to form 1-hydroxymethylpyrrolizidine. nih.gov
Cytochrome P450 Monooxygenases (CYPs): These enzymes are believed to play a significant role in the modification of the initial PA structures, including hydroxylation, desaturation, and epoxidation, which contribute to the vast diversity of PAs. vulcanchem.comuniversiteitleiden.nl For instance, the formation of the epoxide group present in erucifoline is likely catalyzed by a CYP. vulcanchem.com Furthermore, the N-oxidation of erucifoline to erucifoline N-oxide, a common storage and transport form in plants, is also thought to be mediated by CYPs. vulcanchem.com
Acyltransferases: The esterification of the necine base with necic acids is a crucial final step. Acyltransferases, specifically those belonging to the BAHD family, are implicated in catalyzing the transfer of activated necic acids (as CoA esters) to the necine base. nih.gov
Oxidoreductases: This broad class of enzymes is fundamental in alkaloid biosynthesis, often catalyzing the formation of the parent ring systems and other key transformations that are difficult to achieve through chemical synthesis with the same level of specificity. nih.gov
| Enzyme Class | Proposed Function in Erucifoline Biosynthesis |
| Homospermidine Synthase (HSS) | Catalyzes the first committed step: formation of homospermidine. nih.govoup.compnas.org |
| Copper-Dependent Diamine Oxidases | Oxidation of homospermidine to an aldehyde for cyclization. nih.govmdpi.com |
| Alcohol Dehydrogenases | Reduction of pyrrolizidine-1-carbaldehyde. nih.gov |
| Cytochrome P450 Monooxygenases | Hydroxylation, desaturation, epoxidation, and N-oxidation. vulcanchem.comuniversiteitleiden.nl |
| Acyltransferases (BAHD family) | Esterification of the necine base with necic acids. nih.gov |
| Oxidoreductases | Catalyze various stereo- and regiospecific transformations. nih.gov |
Genetic and Molecular Determinants of Biosynthetic Pathways
The biosynthesis of erucifoline and other pyrrolizidine alkaloids is under strict genetic control, which dictates the presence and concentration of these compounds in plants. nih.govebi.ac.uk Studies have demonstrated that the variation in total PA content and the relative abundance of individual PAs have a significant genetic basis. nih.govebi.ac.uk
The expression of genes encoding the biosynthetic enzymes is a key determinant. For example, the gene for homospermidine synthase (HSS), the first specific enzyme in the pathway, has been cloned and its expression is tightly regulated, often linked to specific tissues or developmental stages. oup.compnas.org In some plants, HSS expression is localized in the roots, while in others, a second site of expression can be activated in the leaves during flowering to protect the reproductive structures. oup.com
The diversity of PAs within a plant species is also genetically determined. Different chemotypes, characterized by the predominance of specific PAs like jacobine (B1672728) or erucifoline, have been identified within populations of the same species. ebi.ac.uk This suggests that the genes responsible for the later steps of the biosynthetic pathway, which lead to structural modifications of the primary PAs, are also under genetic control. universiteitleiden.nl Hybridization between different plant species or chemotypes can lead to novel combinations of PAs, further highlighting the genetic basis of PA diversity. ebi.ac.uk
Research into the molecular genetics of PA biosynthesis is ongoing, with a focus on identifying and characterizing the genes encoding the various enzymes involved, particularly the cytochrome P450s responsible for the structural diversification of these alkaloids. universiteitleiden.nl Understanding the genetic determinants will not only shed light on the evolution of this complex metabolic pathway but also provide tools for potentially modifying PA production in plants. universiteitleiden.nluniversiteitleiden.nl
Environmental and Genetic Factors Influencing Erucifoline Accumulation
The accumulation of erucifoline in plants is a dynamic process influenced by a combination of genetic predispositions and various environmental factors. nih.govuniversiteitleiden.nld-nb.info
Genetic Factors: As previously discussed, the genetic makeup of a plant is the primary determinant of its capacity to produce erucifoline. nih.govebi.ac.uk Different species and even different populations within a species can exhibit distinct PA profiles. nih.govebi.ac.uk For example, Senecio jacobaea and Senecio aquaticus are known to contain erucifoline-like PAs. nih.gov The heritability of total PA concentration and the concentration of individual PAs has been shown to be significant. nih.gov
Environmental Factors: A range of abiotic and biotic factors can modulate the production and accumulation of erucifoline and other secondary metabolites. universiteitleiden.nld-nb.infomdpi.commaxapress.com These factors can influence plant growth and trigger defense responses, leading to changes in PA levels.
Herbivory and Pathogen Attack: Damage from herbivores or attack by pathogens can induce the production of PAs as a defense mechanism. universiteitleiden.nlontosight.ai Phytohormones like methyl jasmonate (MeJA) are known to be involved in these induced responses. universiteitleiden.nlresearchgate.net For instance, treatment with MeJA has been shown to increase the concentration of erucifoline in Jacobaea species, suggesting a role for the jasmonate signaling pathway in regulating its biosynthesis. researchgate.net
Nutrient Availability: Soil nutrient levels can impact PA concentrations. Increased fertilization has been observed to decrease total PA concentrations in the roots and shoots of some plants. universiteitleiden.nl
Soil Moisture and Drought: Both soil moisture and drought conditions can influence PA levels. universiteitleiden.nl Drought stress has been shown to increase the concentration of certain secondary metabolites in some plant species. universiteitleiden.nld-nb.info
Light Intensity and UV Radiation: Light is a crucial environmental factor affecting plant metabolism. universiteitleiden.nld-nb.info UV radiation, in particular, can stimulate the production of various secondary metabolites as a protective measure. universiteitleiden.nl
Seasonal Changes: The concentration and composition of PAs can vary throughout the year, influenced by factors like temperature, day length, and the developmental stage of the plant. researchgate.net
| Factor | Influence on Erucifoline Accumulation |
| Genetic | Primary determinant of the capacity to produce erucifoline and the specific PA profile. nih.govebi.ac.uk |
| Herbivory | Can induce the production of erucifoline as a defense response. universiteitleiden.nlontosight.airesearchgate.net |
| Nutrients | High nutrient levels may decrease PA concentrations. universiteitleiden.nl |
| Water | Soil moisture and drought can affect PA levels. universiteitleiden.nld-nb.info |
| Light | Light intensity and UV radiation can influence secondary metabolite production. universiteitleiden.nl |
| Temperature | Affects enzymatic activity and metabolic rates related to biosynthesis. universiteitleiden.nld-nb.infomaxapress.com |
| Season | PA concentrations can fluctuate with seasonal changes and plant age. researchgate.net |
In Vitro Metabolism and Degradation Studies of Erucifoline
The metabolism and degradation of erucifoline have been investigated in various in vitro systems to understand its stability and transformation. These studies are crucial for assessing its persistence and potential for detoxification.
Metabolism in Liver Microsomes: In vitro studies using human and rat liver microsomes have shown that the metabolic degradation of pyrrolizidine alkaloids is structure-dependent. researchgate.net Erucifoline, a cyclic diester, has been observed to be degraded by both human and rat liver microsomes. researchgate.net However, the rate of degradation can vary compared to other PAs. In one study, the order of degradation for several cyclic diesters after incubation with both human and rat liver microsomes was merepoxine (B14865282) > jacobine > senecionine (B1681732) > seneciphylline (B43193) > riddelliine > erucifoline. researchgate.net This suggests that erucifoline is relatively more resistant to metabolic degradation compared to some other PAs. researchgate.net The degradation of diester PAs tends to be lower for more polar and branched-chain structures. researchgate.net
Degradation in Rumen Fluid: The fate of erucifoline has also been studied in in vitro rumen fluid models. nih.govacs.org These studies are relevant for understanding the metabolism of PAs in livestock. In these systems, erucifoline N-oxide is rapidly converted to its free base, erucifoline. nih.govacs.org Subsequently, erucifoline undergoes further degradation, although at a moderate rate compared to other PAs like seneciphylline and senecionine. nih.govacs.org The primary transformation observed is the saturation of the 1,2-double bond in the necine base, which is considered a detoxification step as the resulting saturated structures are generally less toxic. nih.govacs.org
Degradation during Ensiling and Composting: The stability of erucifoline during agricultural processes like ensiling and composting has been a subject of investigation. During ensiling, a process used for preserving forage, some degradation of erucifoline can occur. ingentaconnect.com The extent of degradation can depend on the level of contamination with PA-containing plants. ingentaconnect.com The enzymatic decomposition of erucifoline during ensiling is thought to be facilitated by the presence of a double bond adjacent to an ester function, which makes the ester bond more susceptible to cleavage. ingentaconnect.com Composting has been shown to be a more effective method for the degradation of PAs, with studies demonstrating a near-complete loss of these compounds over time. researchgate.net
| In Vitro System | Observed Fate of Erucifoline |
| Liver Microsomes | Degraded, but at a slower rate compared to some other cyclic diester PAs. researchgate.net |
| Rumen Fluid | N-oxide is converted to the free base, which is then degraded at a moderate rate, primarily through saturation of the necine base. nih.govacs.org |
| Ensiling | Partial enzymatic degradation can occur. ingentaconnect.com |
| Composting | Can lead to a virtually complete degradation over time. researchgate.net |
Chemical Synthesis and Derivatization of Erucifoline
Retrosynthetic Analysis of Erucifoline's Core Structure
Retrosynthetic analysis is a method used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. bluffton.edu For a complex molecule like erucifoline, this process involves identifying key disconnections in its structure that correspond to reliable chemical reactions.
The core structure of erucifoline is the pyrrolizidine (B1209537) skeleton, a bicyclic amine. A logical retrosynthetic disconnection of the pyrrolizidine ring system would involve breaking the C-N bonds to reveal a more straightforward acyclic precursor. For instance, a disconnection across the N-C5 and N-C8 bonds could lead back to a difunctionalized aminodiol. Further disconnection of the macrocyclic lactone ring at the ester linkage would separate the necine base precursor from the necic acid portion. The epoxide ring could be retrosynthetically derived from an alkene, suggesting a late-stage epoxidation reaction. This analytical approach breaks down the complex target into manageable synthetic subunits.
Total Synthesis Strategies for Pyrrolizidine Alkaloids
While a total synthesis of erucifoline itself has not been reported, numerous strategies have been developed for the synthesis of other pyrrolizidine alkaloids. eurekaselect.com These approaches provide a valuable toolkit for the potential construction of erucifoline.
Stereo- and Enantioselective Synthetic Approaches
The stereochemistry of pyrrolizidine alkaloids is crucial for their biological activity. Therefore, controlling the stereocenters during synthesis is of paramount importance. Many modern synthetic strategies employ stereoselective and enantioselective methods to achieve this control. nih.govtandfonline.com
One common approach involves the use of chiral starting materials, such as amino acids like (L)-proline, to introduce the desired stereochemistry. tandfonline.com Asymmetric reactions, including organocatalytic reactions and asymmetric dihydroxylations, have also been successfully employed to create hydroxylated pyrrolizidine and indolizidine alkaloids. nih.gov For instance, the synthesis of (-)-lentiginosine (B1674729) utilized an organocatalytic approach as a key step. nih.gov Phase-transfer catalysis has been used for the enantioselective allylation of malonate derivatives in the synthesis of alkaloids like (+)-coerulescine, achieving high enantiomeric excess. frontiersin.org Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of cycloenones, which has been applied to the bioinspired enantioselective synthesis of crinine-type alkaloids. rsc.org
Cascade and Tandem Reaction Sequences
Gold-catalyzed reactions involving azomethine ylides have been utilized for the synthesis of pyrrolizidine structures through three-component coupling reactions. nih.gov Tandem isomerization/cyclization reaction sequences, initiated by dual transition metal/Brønsted acid catalytic systems, have also been developed to synthesize various nitrogen heterocycles. dtu.dk Enamide-based cyclizations, including tandem cyclization/Mannich reactions, have proven effective in constructing the core structures of various alkaloids. beilstein-journals.org
Synthetic Modification and Analog Design
The synthesis of analogs and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships. While specific synthetic modifications of erucifoline are not extensively documented, general principles of alkaloid modification can be applied.
The chemical synthesis of analogs of other pyrrolizidine alkaloids, such as indicine (B129459) and intermedine, has been reported. acs.org These efforts often focus on modifying the necic acid portion or the stereochemistry of the necine base to understand their impact on biological activity. The synthesis of erucifoline N-oxide, a metabolite of erucifoline, can be achieved through the oxidation of erucifoline using reagents like peracids or hydrogen peroxide. vulcanchem.com
Chemoenzymatic Synthesis Prospects
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering a powerful approach for the synthesis of complex natural products. mdpi.commdpi.com This strategy holds significant promise for the synthesis of erucifoline and its analogs.
Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. mdpi.com Biocatalytic reductions and oxidations, using enzymes like ketoreductases and monooxygenases, can introduce stereocenters with high selectivity. mdpi.com For example, the biosynthesis of the pyrrolizidine core begins with the NAD+-dependent condensation of two molecules of putrescine, a reaction catalyzed by homospermidine synthase. cdnsciencepub.commdpi.com This enzymatic step could potentially be harnessed in a chemoenzymatic route. Furthermore, engineered enzymes and artificial metalloenzymes are expanding the range of possible transformations, opening new avenues for the synthesis of complex molecules like erucifoline. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of Erucifoline
Theoretical Frameworks for Structure-Activity Correlation
The biological activity of pyrrolizidine (B1209537) alkaloids is primarily associated with their metabolic activation. The theoretical framework for the SAR of PAs, including erucifoline, is centered on the following principles:
Metabolic Activation: The toxicity of most PAs is not inherent to the molecule itself but arises from its metabolism, predominantly in the liver. Cytochrome P450 monooxygenases convert the 1,2-unsaturated necine base into highly reactive electrophilic intermediates, specifically dehydropyrrolizidine alkaloids (DHP), often referred to as pyrrolic esters. vulcanchem.com
Alkylation of Macromolecules: These reactive DHP metabolites can form covalent bonds (adducts) with cellular nucleophiles such as DNA and proteins. This alkylation disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and other adverse biological effects. vulcanchem.comscience.gov
Structural Prerequisites for Toxicity: For a PA to be toxic, it must possess specific structural features that allow for this metabolic activation. The key requirements are an unsaturated necine base at the 1,2-position and esterification of at least one of the hydroxyl groups on the necine base. mdpi.com
Erucifoline fits this toxicological framework perfectly, as it is a macrocyclic diester of a 1,2-unsaturated retronecine-type base. nih.govnih.gov
Identification of Pharmacophoric Features
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For erucifoline and other toxic PAs, the key pharmacophoric features responsible for their biological activity have been identified through extensive research.
The essential pharmacophore for PA toxicity includes:
An unsaturated pyrrolizidine ring system to enable metabolic activation to the electrophilic DHP.
Ester functional groups , which enhance the reactivity of the DHP metabolite, making it a potent alkylating agent. The nature of the ester (e.g., monoester, open-ring diester, or macrocyclic diester) significantly influences the degree of activity.
A tertiary amine or its corresponding N-oxide . The tertiary amine is required for the initial enzymatic oxidation, while the N-oxide form, although less toxic itself, can be metabolically reduced back to the active tertiary amine form. nih.govuniversiteitleiden.nl
Erucifoline possesses a highly influential pharmacophoric feature: a macrocyclic diester bridge . researchgate.net This structural element imparts conformational rigidity and is associated with a higher toxic potential compared to open-chain diesters or simple monoesters. nih.govdatadryad.orgoup.com Additionally, the presence of an epoxide group in erucifoline's structure contributes to its unique chemical reactivity and biological profile. vulcanchem.com
| Feature Category | Specific Pharmacophoric Feature in Erucifoline | Contribution to Activity |
| Core Scaffold | 1,2-Unsaturated Pyrrolizidine (Retronecine-type) | Essential for metabolic conversion to reactive DHP intermediates. |
| Ester Linkage | Macrocyclic Diester | Increases stability and reactivity of the DHP metabolite, enhancing toxicity. Generally confers higher potency than other ester types. |
| Functional Groups | Tertiary Amine | Site of N-oxidation for detoxification or metabolic activation. |
| Epoxide Ring | Contributes to the molecule's specific three-dimensional shape and reactivity. | |
| Hydroxymethyl Group | Provides a site for esterification, crucial for activity. |
Impact of Structural Modifications on Biological Activity
The biological activity of erucifoline can be understood by comparing its structure to other PAs and observing how specific modifications alter its effects.
Nature of the Necic Acid: Erucifoline is a macrocyclic diester, a feature shared with other highly toxic PAs like jacobine (B1672728). nih.gov Studies comparing the toxicity of various PAs consistently show that macrocyclic diesters exhibit greater toxicity than open-ring diesters, which in turn are more toxic than monoesters. nih.govoup.com For instance, in toxicity assays against insect herbivores, erucifoline and jacobine were found to be the most toxic among a range of tested PAs, including senecionine (B1681732), seneciphylline (B43193), and retrorsine. nih.govuniversiteitleiden.nl
N-Oxidation: The conversion of erucifoline to erucifoline N-oxide is a significant metabolic modification. The N-oxide form is more polar and less basic, which generally reduces its biological activity and facilitates excretion. vulcanchem.com In plants, PAs are often stored as N-oxides, which are considered less toxic storage forms. nih.gov However, these N-oxides can be reduced back to the parent tertiary amine by gut microflora or liver enzymes, thus acting as a pro-toxin. vulcanchem.com Bioassays have confirmed that the free base form of toxic PAs is more potent than the N-oxide form. nih.govuniversiteitleiden.nl
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.gov Extensive QSAR analyses have been performed on large datasets of over 600 PAs to predict their hepatotoxic potential. nih.govoup.com These studies utilize advanced computational algorithms like Random Forest (RF) and Artificial Neural Networks (aNN) to identify key molecular descriptors that predict toxicity. datadryad.org
These models have validated the importance of the structural features discussed previously. The major findings from PA-focused QSAR studies are summarized below.
Key Findings from QSAR Models on PA Hepatotoxicity nih.govdatadryad.orgoup.com
| Structural Feature Category | Rank Order of Predicted Hepatotoxicity | Significance |
|---|---|---|
| Necic Acid Structure | Macrocyclic Diester ≥ Open-Ring Diester > Monoester | The necic acid portion has the highest influence on predicted hepatotoxicity. Erucifoline's macrocyclic structure places it in the highest risk category. |
| Necine Base Type | Otonecine > Retronecine (B1221780) > Platynecine | The type of necine base is a significant predictor. Erucifoline's retronecine base is associated with intermediate-to-high toxicity. |
| Necine Base Modification | Dehydropyrrolizidine (DHP) >> Tertiary PA = N-Oxide | The metabolically activated DHP form is vastly more toxic. The parent tertiary PA and its N-oxide have a much lower, and roughly equal, predicted direct toxicity. |
These QSAR models provide a robust framework for predicting the potential hazard of untested PAs based solely on their chemical structure, and they consistently classify erucifoline as a PA with significant toxic potential.
Computational Approaches in SAR Elucidation
Beyond QSAR, a variety of computational methods are employed to elucidate the SAR of erucifoline and other complex natural products. ontosight.aimdpi-res.com
Molecular Docking: This technique predicts how a ligand (e.g., erucifoline) binds to the active site of a target protein, such as a metabolic enzyme or a receptor. nih.gov For example, docking studies on PAs have been used to explore their inhibitory action against enzymes like urease. arabjchem.orgresearchgate.net Such studies can help identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for biological activity.
Density Functional Theory (DFT): DFT simulations are used to calculate various quantum chemical and geometrical descriptors of a molecule. arabjchem.orgresearchgate.net This information provides a more profound understanding of the molecule's electronic properties and reactivity, which can then be used to refine QSAR models.
In Silico ADMET Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netbiorxiv.org For erucifoline, these models can forecast its metabolic fate, potential for bioaccumulation, and likely toxicological profile without the need for initial laboratory experiments.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be run to model the dynamic behavior of the ligand-protein complex over time. nih.gov This helps to assess the stability of the predicted binding mode and provides a more realistic view of the molecular interactions.
Together, these computational approaches offer powerful, multi-faceted methods for investigating the structure-activity relationships of erucifoline, guiding further research and helping to explain its biological effects at a molecular level.
Biological Activities and Molecular Mechanisms of Erucifoline Preclinical Investigations
Neuroprotective Effects and Underlying Mechanisms
Preclinical studies indicate that erucifoline may offer neuroprotective benefits through several molecular pathways. These investigations have explored its influence on ion channel activity, neurotransmitter regulation, neuroinflammation, and oxidative stress, all of which are critical factors in neuronal health and disease.
Modulation of Ion Channel Activities and Calcium Homeostasis
Erucifoline's neuroprotective potential is linked to its ability to modulate ion channels and maintain calcium homeostasis. The regulation of calcium (Ca²⁺) and potassium (K⁺) channels is a key mechanism, preventing the neuronal and glial cell damage that can result from Ca²⁺ overload. nih.gov The calcium homeostasis modulator 1 (CALHM1) protein, for instance, forms a voltage-gated ion channel that is crucial for neuronal excitability in response to membrane depolarization and low extracellular Ca²⁺ levels. uniprot.orgnih.gov CALHM1 is permeable to large ions like ATP and is involved in mediating Ca²⁺ influx, which in turn activates the ERK1 and ERK2 cascade in neurons. uniprot.org The function of these channels is temperature-sensitive, with physiological temperatures significantly facilitating their voltage-dependent activation. biorxiv.org
Dysfunction of calcium homeostasis modulators has been associated with neurological disorders. ebi.ac.uk The channels, which can be composed of CALHM1, CALHM2, or CALHM3, play significant roles in gustatory signaling and neuronal toxicity. uniprot.orgebi.ac.uk They are regulated by both membrane voltage and extracellular Ca²⁺ concentration. nih.govnih.gov In physiological conditions, these channels are typically closed at resting membrane potentials but can be opened by strong depolarization. nih.govnih.gov A reduction in extracellular Ca²⁺ increases the channel's open probability, allowing for activation at more negative membrane potentials. nih.govnih.gov
| Research Finding | Cellular/Molecular Focus | Implication for Neuroprotection |
| Regulation of Ca²⁺ and K⁺ channels | Ion channels | Prevents neuronal and glial damage from Ca²⁺ overload. nih.gov |
| Modulation of CALHM1 | Voltage-gated ion channels | Mediates neuronal excitability and Ca²⁺ influx. uniprot.orgnih.gov |
| Temperature sensitivity of CALHM1 | Ion channel activation | Physiological temperature facilitates channel opening. biorxiv.org |
| Role of CALHM proteins in neurological disorders | Ion channel function | Dysfunction is linked to neurological conditions. ebi.ac.uk |
Regulation of Neurotransmitter Systems
Erucifoline may also exert its neuroprotective effects by regulating central neurotransmitter transport and metabolism. nih.gov Neurotransmitter systems, which involve chemical messengers like acetylcholine, norepinephrine (B1679862), and epinephrine, are fundamental to the functioning of the autonomic nervous system. nih.gov The basal ganglia, for example, contain intricate circuits regulated by neurotransmitters such as dopamine, serotonin, and GABA. nih.gov
Disruptions in these systems are implicated in various neurological and psychiatric conditions. For instance, depression has been linked to changes in signal transduction pathways that regulate multiple neurotransmitter systems. cuni.cz The classical norepinephrine receptor hypothesis of affective disorders suggests that an increased density of postsynaptic β-adrenergic receptors is present in depression. cuni.cz Long-term antidepressant treatments often lead to the downregulation of these receptors. cuni.cz
Anti-Neuroinflammatory Mechanisms
Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. mdpi.com It involves the activation of the brain's immune cells, such as microglia and astrocytes, leading to the release of pro-inflammatory molecules. mdpi.commdpi.com This chronic inflammatory state can be exacerbated by the infiltration of peripheral leukocytes into the central nervous system. mdpi.com
Erucifoline is thought to possess anti-neuroinflammatory properties, which may contribute to its neuroprotective profile. nih.gov The mechanisms behind these effects are likely related to the modulation of key inflammatory signaling pathways. For example, the activation of the NF-κB pathway is a primary driver of pro-inflammatory responses. mdpi.com Some natural compounds have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govmdpi.com
Another important target is the JAK/STAT pathway, the inhibition of which has been shown to prevent the deterioration of dopaminergic neurons in models of Parkinson's disease. mdpi.com Furthermore, the NLRP3 inflammasome is a key player in neuroinflammation, and its activation is a critical step in the inflammatory cascade. mdpi.com
| Research Finding | Cellular/Molecular Focus | Implication for Neuroprotection |
| Inhibition of NF-κB pathway | Inflammatory signaling | Reduces production of pro-inflammatory cytokines. nih.govmdpi.com |
| Modulation of JAK/STAT pathway | Inflammatory signaling | Prevents dopaminergic neuron deterioration. mdpi.com |
| Regulation of NLRP3 inflammasome | Inflammatory cascade | Controls a key step in the neuroinflammatory response. mdpi.com |
| Suppression of microglial activation | Immune cell response | Reduces the release of inflammatory mediators. nih.gov |
Oxidative Stress Mitigation in Neural Cells
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to counteract them, is a significant factor in neurodevelopment and neurodegenerative diseases. numberanalytics.comnih.gov The brain is particularly susceptible to oxidative damage due to its high metabolic rate and lipid content. numberanalytics.com
Erucifoline may help mitigate oxidative stress in neural cells. nih.gov This is a crucial aspect of its neuroprotective potential, as oxidative stress can lead to damage of cellular components, disruption of signaling pathways, and ultimately, cell death. numberanalytics.comnih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key defense mechanism against oxidative stress, inducing the transcription of numerous antioxidant genes. mdpi.com
Natural compounds with antioxidant properties can enhance the brain's capacity to combat oxidative stress. mdpi.com For example, some compounds have been shown to reduce oxidative damage by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govnih.gov
Promotion of Neuronal Regeneration and Angiogenesis
The processes of neurogenesis (the birth of new neurons) and angiogenesis (the formation of new blood vessels) are tightly linked and crucial for brain regeneration following injury. frontiersin.org Neural stem cells and their progeny are often found in close association with blood vessels, suggesting that factors derived from the vascular microenvironment regulate adult neurogenesis. frontiersin.org
Erucifoline's potential to promote neuronal regeneration and angiogenesis is an area of interest. nih.gov Following a brain injury, both neurogenesis and angiogenesis are upregulated, working in a coordinated manner to repair the damaged tissue. frontiersin.org Growth factors and guidance cues play a significant role in regulating both of these processes. mdpi.com For instance, vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis and also has direct neurotrophic effects. mdpi.com Axon guidance molecules, such as semaphorins and ephrins, are also involved in shaping both neuronal and vascular networks. frontiersin.org
| Research Finding | Cellular/Molecular Focus | Implication for Neuroprotection |
| Upregulation of neurogenesis and angiogenesis post-injury | Brain repair mechanisms | Coordinated regeneration of neurons and blood vessels. frontiersin.org |
| Role of VEGF | Growth factors | Regulates angiogenesis and has direct neurotrophic effects. mdpi.com |
| Involvement of axon guidance molecules | Semaphorins, Ephrins | Guide the formation of neuronal and vascular networks. frontiersin.org |
| Association of neural stem cells with blood vessels | Vascular microenvironment | Suggests vascular regulation of neurogenesis. frontiersin.org |
Involvement of Key Intracellular Signaling Pathways
The neuroprotective effects of various compounds are often mediated through the modulation of key intracellular signaling pathways. These pathways are intricate networks that control cellular processes such as survival, inflammation, and apoptosis. mdpi.com
Several signaling pathways have been identified as important targets for neuroprotection. The PI3K/Akt pathway, for instance, is crucial for cell survival and has been shown to be activated by neuroprotective agents. mdpi.comnih.govnih.gov The MAPK/ERK pathway is another key player, involved in processes ranging from cell proliferation to apoptosis. mdpi.comnih.govmednexus.org Its activation can have both pro-survival and pro-apoptotic effects depending on the context. mdpi.commednexus.org
The Nrf2 and NF-κB pathways are central to the regulation of redox balance and inflammatory responses, respectively, and are often targeted by compounds with neuroprotective properties. mdpi.com Additionally, signaling pathways involving transcription factors like CREB, which is a target of long-term antidepressant treatment, are also implicated in neuroprotection. cuni.cz
MicroRNA Regulation in Neuroprotection
There is currently a lack of published scientific research specifically investigating the role of erucifoline in the regulation of microRNAs (miRNAs) for neuroprotection. While miRNAs are recognized as crucial regulators in neurodegenerative diseases and neuroprotection by influencing processes like neuronal differentiation, apoptosis, and inflammation, direct studies linking these mechanisms to erucifoline have not been identified. chemfaces.comcnjournals.comsci-hub.senih.govcancer.gov Research has noted that blood miRNA signatures may serve as potential biomarkers for liver injury caused by pyrrolizidine (B1209537) alkaloids, but this has not been extended to neuroprotective effects or specifically to erucifoline. explorationpub.com
Anticancer Activities and Mechanistic Insights
The potential anticancer activities of erucifoline have been subject to limited investigation. The following sections detail the available preclinical data regarding its effects on cancer cells.
Induction of Apoptosis in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. carcinogenesis.comnih.gov There is a mention in the scientific literature that erucifoline is involved in the apoptosis of human cell lines; however, specific details regarding the cell lines tested or the molecular pathways activated are not extensively documented. explorationpub.com For an apoptosis-inducing compound, the activation of caspases, a family of protease enzymes, is a critical component of the cell death process. clevelandclinic.orgcusabio.commdpi.com Currently, specific studies detailing the activation of caspases in cancer cells upon treatment with erucifoline are not available in the reviewed literature.
Table 1: Summary of Preclinical Findings on Erucifoline-Induced Apoptosis
| Cancer Cell Line | Observed Effects | Mechanistic Details |
|---|
Cell Cycle Arrest Mechanisms
Many cytotoxic compounds exert their anticancer effects by causing cell cycle arrest, which prevents cancer cells from proliferating. nih.govmdpi.com This arrest often occurs at specific checkpoints, such as the G2/M phase. chemfaces.commed-life.cnmasseycancercenter.org The progression of the cell cycle is regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). researchgate.netchemfaces.comnih.gov There is no specific preclinical research available that demonstrates erucifoline's ability to induce cell cycle arrest in cancer cells or to modulate the activity of cyclins and CDKs.
Table 2: Research on Erucifoline and Cell Cycle Arrest
| Cancer Cell Line | Phase of Cell Cycle Arrest | Key Molecular Targets (e.g., Cyclins, CDKs) |
|---|
Angiogenesis Inhibition through Molecular Targets
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a target for cancer therapy. cancer.govclevelandclinic.orgmasseycancercenter.orgtg.org.au A key signaling molecule in this process is the Vascular Endothelial Growth Factor (VEGF). abcam.comgenome.jpcusabio.com There are currently no available scientific studies that have investigated the potential of erucifoline to inhibit angiogenesis or to interfere with the VEGF signaling pathway.
Modulation of Cellular Inflammatory Pathways in Oncogenesis
Chronic inflammation is known to contribute to cancer development and progression. nih.govfrontiersin.orgmdpi.com Key inflammatory signaling pathways, such as the NF-κB pathway, and pro-inflammatory cytokines play a significant role in oncogenesis. frontiersin.orgnih.govnih.govnih.gov While some pyrrolizidine alkaloids have been associated with inflammatory responses, specific research on how erucifoline modulates these cellular inflammatory pathways in the context of cancer is not documented in the current literature. cnjournals.com
Attenuation of Oxidative Stress in Cancer Progression
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses, is implicated in cancer progression. explorationpub.comnih.govcarcinogenesis.commdpi.com The ability of a compound to modulate oxidative stress can influence cancer cell survival and growth. nih.gov While some natural compounds are studied for their antioxidant properties in cancer, there is a lack of specific research detailing the effects of erucifoline on attenuating oxidative stress or modulating ROS levels in cancer cells. chemfaces.commdpi.comnih.govmdpi.commdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Erucifoline |
Engagement with Specific Oncogenic Signaling Cascades
While direct, extensive research on erucifoline's specific engagement with oncogenic signaling cascades is limited, the broader class of alkaloids, including pyrrolizidine alkaloids, has been investigated for anti-cancer effects. nih.gov These effects are often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer. nih.govcarcinogenesis.com
Alkaloids can exert anti-cancer activity through various mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.gov Some isoquinoline (B145761) alkaloids, for example, are known to bind to DNA and RNA, potentially disrupting the replication and transcription processes that are essential for rapidly dividing cancer cells. nih.gov The dysregulation of signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR is a hallmark of many cancers, leading to uncontrolled cell growth and survival. nih.govoncotarget.commdpi.com Therapeutic strategies often aim to inhibit these pathways. carcinogenesis.combiomedicinej.com For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and is frequently altered in breast cancer, making it a key therapeutic target. oncotarget.combiomedicinej.com Similarly, the MAPK/ERK pathway, when constitutively activated by mutations, promotes uncontrolled cell proliferation and migration. researchgate.net
Although specific studies detailing erucifoline's interaction with pathways like PI3K/Akt or MAPK are not prevalent, the established anti-proliferative and apoptosis-inducing activities of related alkaloids suggest that interference with such oncogenic cascades is a plausible mechanism of action. nih.govfrontiersin.org Further research is necessary to elucidate the precise molecular targets of erucifoline within cancer cells and to map its specific interactions with these critical signaling networks.
Anti-inflammatory Effects and Cellular Pathways
The anti-inflammatory potential of natural compounds is often evaluated through their ability to modulate key signaling pathways and the production of inflammatory mediators. While research on erucifoline is still emerging, the mechanisms described below are common targets for anti-inflammatory agents.
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, immunity, and cell survival. nih.govwikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. wikipedia.org Upon stimulation by inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. nih.govnih.gov This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). wikipedia.orgnih.govscielo.br The suppression of the NF-κB pathway, often by preventing IκBα degradation or blocking NF-κB's nuclear translocation, is a key mechanism for many anti-inflammatory compounds. dovepress.comnih.govscienceopen.com
Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. numberanalytics.comthermofisher.com The main MAPK families include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. dovepress.comthermofisher.com These pathways are activated by various stimuli, including inflammatory cytokines and LPS, and they play a significant role in regulating the production of inflammatory mediators. scielo.brthermofisher.com For instance, the activation of p38 and JNK pathways is often linked to the expression of pro-inflammatory cytokines. dovepress.com Many natural anti-inflammatory agents function by inhibiting the phosphorylation, and thus the activation, of key proteins within these MAPK cascades, such as ERK, JNK, and p38. dovepress.comnih.gov This modulation can, in turn, suppress downstream inflammatory responses. nih.gov
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory process. scielo.br COX-2 is responsible for producing prostaglandins (B1171923), such as PGE2, which are potent inflammatory mediators. premiervein.comnih.gov iNOS produces large amounts of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. scielo.brnih.gov The expression of both COX-2 and iNOS is induced by pro-inflammatory stimuli and is largely controlled by the NF-κB and MAPK signaling pathways. scielo.brmdpi.com A primary mechanism of anti-inflammatory drugs is the inhibition of the expression or activity of these enzymes, thereby reducing the production of prostaglandins and nitric oxide. scienceopen.commdpi.comnih.gov
Ecological and Insecticidal Properties
Erucifoline is a pyrrolizidine alkaloid (PA) that functions as a defensive chemical for the plants that produce it, such as those in the Jacobaea genus. nih.govebi.ac.uk These alkaloids act as feeding deterrents and are toxic to generalist herbivores. ebi.ac.ukmdpi.com
Studies have identified erucifoline as one of the most effective PAs against insect herbivores. ebi.ac.ukmdpi.com Its toxicity and deterrent effects have been demonstrated against various insects. Research comparing several senecionine-like PAs found that erucifoline, along with jacobine (B1672728) and retrorsine, was among the most active in reducing the survival of thrips larvae. ebi.ac.uk The insecticidal activity of PAs is often linked to their chemical structure. mdpi.com For example, senecionine (B1681732) N-oxide, a related PA, has shown toxic effects against the beet armyworm (Spodoptera exigua). mdpi.com The presence of these alkaloids in plants like Senecio aquaticus and other Senecio species confers resistance against insect pests, highlighting their important ecological role in plant defense. researchgate.netresearchgate.net
Role as a Plant Defense Metabolite
Plants produce a vast and diverse arsenal (B13267) of chemical compounds, known as secondary metabolites, that are not directly involved in primary metabolic processes like growth and reproduction but are crucial for survival and interaction with the environment. mdpi.commdpi.com Erucifoline is a prominent example of such a metabolite, playing a vital role in the defense of producing plants, particularly species within the Jacobaea genus, against herbivorous insects. ebi.ac.ukresearchgate.net
The production and accumulation of erucifoline are part of a sophisticated defense strategy. Plants can produce these compounds constitutively, maintaining a baseline level of defense, or they can be induced upon attack by herbivores. mdpi.comresearchgate.net For instance, damage to the leaves of Jacobaea vulgaris can lead to an increase in the concentration of erucifoline in the shoots. researchgate.netuniversiteitleiden.nl This induced response suggests that plants can allocate resources to defense when and where they are most needed.
Erucifoline is often found alongside a suite of other structurally related pyrrolizidine alkaloids (PAs). universiteitleiden.nlnih.gov The specific composition of this alkaloid mixture can vary between plant species and even between different populations or chemotypes of the same species. ebi.ac.ukuniversiteitleiden.nl This chemical diversity is thought to be a result of an ongoing evolutionary arms race between plants and the insects that feed on them. researchgate.net The presence of multiple toxic compounds can provide a broader spectrum of defense against a wider range of herbivores.
Erucifoline and other PAs are typically stored in the plant tissues in their N-oxide form. universiteitleiden.nlvulcanchem.com This form is less toxic to the plant itself and more water-soluble, facilitating transport and storage within the plant's vacuoles. universiteitleiden.nlvulcanchem.com When an insect herbivore ingests plant material containing these N-oxides, they are reduced in the insect's gut to the more toxic tertiary amine form, which can then exert its detrimental effects. universiteitleiden.nl
The effectiveness of erucifoline as a defense metabolite is underscored by studies showing its toxicity to various generalist insect herbivores. ebi.ac.uknih.govuniversiteitleiden.nl Generalist insects, which feed on a wide variety of plant species, are often more susceptible to the toxic effects of PAs like erucifoline compared to specialist insects that have co-evolved with these plants and developed mechanisms to tolerate or even utilize these compounds. mdpi.com
Antifeedant and Growth Inhibitory Effects on Insect Herbivores
Erucifoline exerts significant antifeedant and growth inhibitory effects on a variety of insect herbivores, particularly generalist species that have not evolved specific adaptations to these compounds. ebi.ac.ukmdpi.comuniversiteitleiden.nl These effects are a direct consequence of the compound's toxicity and its ability to deter feeding, thereby reducing the amount of plant material consumed by the insect.
Antifeedant Properties:
The primary and most immediate effect of erucifoline is often as a feeding deterrent. ebi.ac.ukchemfaces.com When insects encounter plants containing erucifoline, they may be repelled by the taste or post-ingestive malaise, leading to a reduction in feeding activity. nih.gov This deterrence is a crucial first line of defense for the plant, as it minimizes the initial damage caused by herbivores. The effectiveness of erucifoline as an antifeedant can vary depending on the insect species and the concentration of the alkaloid in the plant tissues. researchgate.net
Growth Inhibition:
Bioassays have demonstrated the toxicity of erucifoline to various insect species. For example, in studies using the generalist herbivore Spodoptera exigua (beet armyworm), erucifoline was found to be one of the most toxic PAs, alongside jacobine. ebi.ac.uknih.govuniversiteitleiden.nl These studies often utilize artificial diets or leaf-disc assays where known concentrations of the purified compound are incorporated, allowing for a precise assessment of its effects on insect growth and survival.
The table below summarizes the toxic effects of erucifoline and other related pyrrolizidine alkaloids on Spodoptera exigua, as determined by cell line bioassays. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth, with lower values indicating higher toxicity.
| Pyrrolizidine Alkaloid | IC50 (ppm) in Spodoptera exigua cell lines |
| Jacobine | 34.95 |
| Erucifoline | 36.92 |
| Senkirkine | 43.15 |
| Seneciphylline (B43193) | 47.75 |
| Retrorsine | > 70 |
| Senecionine | > 70 |
Data sourced from studies on the toxicity of pyrrolizidine alkaloids to Spodoptera exigua. universiteitleiden.nl
It is important to note that the free base form of erucifoline is generally more toxic than its N-oxide form. ebi.ac.ukuniversiteitleiden.nl This is because the free base is more readily absorbed and can interact more easily with its molecular targets within the insect's body.
Molecular Interactions with Insect Physiological Targets
The toxicity of erucifoline at the molecular level stems from its ability to interfere with fundamental physiological processes in insects. mdpi.com While the precise mechanisms of action for every PA are not fully elucidated, research points to several key molecular interactions that contribute to their detrimental effects on insect herbivores.
Upon ingestion, the less toxic erucifoline N-oxide is converted to the more reactive tertiary amine, erucifoline, in the insect's gut. universiteitleiden.nl This free base form is then absorbed and can undergo metabolic activation, often by cytochrome P450 monooxygenases in the insect's tissues, to form highly reactive pyrrolic esters. vulcanchem.com These reactive intermediates are electrophilic and can readily bind to nucleophilic sites on essential biomolecules such as DNA and proteins. vulcanchem.com
The alkylation of DNA and proteins can have a wide range of disruptive effects on cellular function. vulcanchem.com Damage to DNA can lead to mutations and chromosomal aberrations, impairing cell division and potentially leading to cell death. The alkylation of proteins, including enzymes, receptors, and structural proteins, can alter their structure and function, disrupting critical metabolic pathways and cellular processes. mdpi.com
While specific protein targets of erucifoline in insects are still an active area of research, the non-specific nature of the reactive pyrrolic intermediates suggests that a broad range of proteins could be affected. mdpi.com This widespread disruption of cellular machinery likely contributes to the observed toxicity and growth inhibitory effects.
Recent advancements in in-silico molecular docking and virtual screening are providing new tools to identify potential molecular targets for natural products like erucifoline. mdpi.comijoear.com These computational approaches can predict the binding affinity of a ligand (in this case, erucifoline) to the active site of various proteins, helping to prioritize targets for further experimental validation. For example, studies have used molecular docking to identify potential inhibitors of key insect enzymes, such as aminopeptidase-N and cadherin receptors in lepidopteran insects, from libraries of natural compounds. ijoear.com Similar approaches could be applied to erucifoline to elucidate its specific molecular interactions.
It is also worth noting that the physiological effects of erucifoline can be influenced by the presence of other plant secondary metabolites. nih.govscienceopen.com For instance, the presence of chlorogenic acid has been shown to have synergistic or antagonistic effects on the toxicity of different PAs to the western flower thrips. nih.govscienceopen.com This highlights the complexity of plant-herbivore interactions and the importance of considering the entire chemical profile of the plant when evaluating the biological activity of a single compound.
Interspecies Chemical Ecology and Plant-Herbivore Dynamics
The interactions between plants that produce erucifoline and the insects that consume them are a classic example of co-evolutionary dynamics, where each party exerts selective pressures on the other, leading to reciprocal adaptations. mdpi.comresearchgate.net The study of these interactions falls under the umbrella of chemical ecology, which seeks to understand the role of chemical signals in mediating relationships between organisms. wur.nl
Generalist vs. Specialist Herbivores:
The impact of erucifoline on insect herbivores is largely dependent on the insect's dietary specialization. Generalist herbivores, which feed on a wide range of plant species, are often deterred or poisoned by erucifoline and other PAs. ebi.ac.uknih.govuniversiteitleiden.nl This is because they are unlikely to have evolved the specific detoxification or sequestration mechanisms necessary to cope with these compounds.
In contrast, specialist herbivores that have co-evolved with PA-producing plants have developed remarkable adaptations. mdpi.comwikipedia.org Some specialist insects, such as the cinnabar moth (Tyria jacobaeae), can sequester PAs from their host plants and use them for their own defense against predators. wikipedia.org These insects have evolved mechanisms to safely ingest, transport, and store these toxic compounds, often in their N-oxide form, in their own tissues. universiteitleiden.nlwikipedia.org The presence of these sequestered alkaloids can make the insect unpalatable to predators, thus turning the plant's defense into a benefit for the herbivore.
The presence of erucifoline has been hypothesized to influence the host-plant choice and larval growth of the cinnabar moth. ebi.ac.uk Some studies suggest that certain PA profiles, potentially those rich in erucifoline, might be less suitable for even specialist herbivores, indicating a continuing evolutionary arms race. ebi.ac.uk
Plant-Pollinator-Herbivore Interactions:
The chemical ecology of erucifoline extends beyond just plant-herbivore interactions. The production of these defensive compounds can also influence pollinators and the natural enemies of herbivores. While PAs are primarily aimed at deterring herbivores, they can also be present in nectar and pollen, potentially affecting the behavior and health of pollinators.
Furthermore, the volatile organic compounds (VOCs) released by plants, which can include breakdown products of PAs or other signaling molecules, can act as cues for both herbivores and their natural enemies. academie-sciences.fr Herbivore-induced plant volatiles can attract predators and parasitoids of the feeding insect, a phenomenon known as "indirect defense." The specific blend of VOCs emitted by a plant can be altered by herbivory, and this change can provide valuable information to natural enemies searching for hosts or prey. academie-sciences.fr
The intricate web of interactions mediated by erucifoline and other plant secondary metabolites highlights the complexity of community ecology. The presence of this single compound can have cascading effects throughout the food web, influencing not only the plant and its immediate herbivores but also higher trophic levels.
Analytical Methodologies for Erucifoline Profiling
Chromatographic Techniques for Detection and Quantification
Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of erucifoline and other PAs due to their high sensitivity and selectivity. uva.es
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for the determination of erucifoline. uva.esbund.de This method involves the separation of analytes using an HPLC system followed by detection with a triple quadrupole mass spectrometer. bund.de For the analysis of PAs like erucifoline, a reversed-phase HPLC column is often employed with a binary gradient. bund.de The mobile phase typically consists of an aqueous component and an organic solvent, both often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic separation and ionization efficiency. bund.dewur.nl For instance, one method utilizes a mobile phase A of 0.1% formic acid in water and a mobile phase B of 0.1% formic acid in methanol (B129727). nih.gov
The quantification of erucifoline is generally achieved through the use of matrix-matched calibration or by the standard addition method to compensate for matrix effects. bund.dewur.nl Analytical methods have been validated for a range of plant-based materials, with quantification limits often around 5 µg/kg. wur.nlwur.nl
A study on the determination of PAs in plant material described a method where the sample is extracted, purified via Solid-Phase Extraction (SPE), and then analyzed by LC-MS/MS. bund.de The analytes are quantified using matrix-matched calibration. bund.de Another method for plant-based food and feed materials uses standard addition to the sample for quantification. wur.nl
Table 1: HPLC-MS/MS Parameters for Erucifoline Analysis
| Parameter | Details | Reference |
| Column | C18 (2.1 mm, 150 mm, 2 µm) at 40 °C | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Formate | nih.gov |
| Mobile Phase B | 0.1% Formic Acid in 5 mM Ammonium Formate in 100% Methanol | nih.gov |
| Detection Mode | Positive Electrospray Ionization (+Ve ESI), Multiple Reaction Monitoring (MRM) | nih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution and sensitivity compared to conventional HPLC-MS/MS, making it a powerful tool for analyzing complex samples containing erucifoline. nih.govnih.govmdpi.com This technique utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times without compromising separation efficiency. nih.govnih.gov
A UPLC-MS/MS method was developed for the quantification of PAs in environmental soil and water samples. rsc.orgresearchgate.net This method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), estimated to be around 2–7 μg L⁻¹ and 5–9 μg L⁻¹, respectively. rsc.orgresearchgate.net The optimization of MS parameters such as cone voltage, desolvation temperature, and collision energy is crucial for achieving high sensitivity. researchgate.net
In a study analyzing scented tea, a UPLC-Q-TOF-MS (Quadrupole-Time of Flight Mass Spectrometry) method was coupled with a specialized sample preparation technique (MIP-SPME) for the determination of ten hepatotoxic PAs, including erucifoline. nih.govnih.govfrontiersin.org The chromatographic separation was achieved on a UPLC HSS T3 column with a gradient elution program. nih.gov
Table 2: UPLC-MS/MS Parameters for Erucifoline Analysis
| Parameter | Details | Reference |
| Column | UPLC HSS T3 (1.0 × 100 mm, 1.8 μm) at 35°C | nih.gov |
| Mobile Phase A | 0.2 mmol L⁻¹ of ammonium acetate (B1210297) in water | nih.gov |
| Mobile Phase B | 0.1% formic acid in methanol | nih.gov |
| Flow Rate | 0.3 mL min⁻¹ | nih.gov |
| Injection Volume | 1 µL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that has been applied to the analysis of pyrrolizidine (B1209537) alkaloids. uva.esebi.ac.uk However, its application to erucifoline can be challenging due to the low volatility and thermal instability of the compound. Often, derivatization is required to convert the alkaloids into more volatile and thermally stable forms before GC-MS analysis. researchgate.net
One approach involves the reduction of the 1,2-unsaturated alkaloids to their common backbone structures, followed by derivatization with heptafluorobutyric anhydride. researchgate.net This sum parameter method has been validated for the determination of PAs in feed materials. researchgate.net
A comparative study of GC-MS and LC-MS methods for the analysis of PAs in honey revealed that the GC-MS sum parameter method showed, on average, higher values. nih.gov This discrepancy was attributed to the incomplete coverage of the PA pattern by the LC-MS target approach, as reference compounds for major PAs like jacobine-type or erucifoline were not available. nih.gov This highlights a potential limitation of target-specific LC-MS methods when all relevant PAs in a sample are not known or commercially available.
Sample Preparation and Enrichment Strategies
Effective sample preparation is a critical step to remove interfering substances and concentrate the target analytes, thereby improving the accuracy and sensitivity of the subsequent chromatographic analysis. uva.es
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is the most commonly employed clean-up technique for the analysis of PAs, including erucifoline, in various matrices. uva.es The choice of the SPE sorbent is crucial for the selective retention and elution of the target compounds.
For the extraction of PAs, cation-exchange sorbents are widely used due to their ability to retain basic compounds like pyrrolizidine alkaloids. researchgate.net Oasis MCX cartridges, a type of mixed-mode cation-exchange sorbent, have been shown to be effective for the clean-up and pre-concentration of PAs from water and soil samples. rsc.orgresearchgate.net The SPE procedure typically involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the retained PAs with a suitable solvent. bund.dewur.nlmn-net.com
A common SPE protocol involves the following steps:
Conditioning: The cartridge is conditioned with methanol followed by water. bund.demn-net.com
Sample Loading: The acidified sample extract is applied to the cartridge. wur.nl
Washing: The cartridge is washed with an acidic solution and then with water to remove impurities. wur.nl
Elution: The PAs are eluted with a basic methanolic solution, such as methanol containing ammonia. nih.gov
In a study on scented teas, a novel molecularly imprinted solid-phase microextraction (MIP-SPME) technique was developed for the selective enrichment of ten different PAs, including erucifoline. nih.govnih.govfrontiersin.orgfrontiersin.org This method demonstrated high selectivity due to the specific recognition cavities created in the polymer for the target analytes. nih.gov
Optimization of Extraction Parameters
The efficiency of PA extraction from the sample matrix is highly dependent on several parameters, including the choice of extraction solvent, temperature, and extraction time. d-nb.info Acidic solvents are generally preferred for the extraction of PAs as they facilitate the protonation of the nitrogen atom in the alkaloid structure, increasing their solubility in the extraction medium. d-nb.info
Commonly used extraction solvents include aqueous solutions of formic acid or sulfuric acid. bund.dewur.nl For instance, a method for plant material uses a twofold sonication in an aqueous sulfuric acid solution for PA extraction. bund.de Another method utilizes water containing 0.2% formic acid. wur.nlwur.nl The use of increased temperatures for short periods can also enhance extraction efficiency. d-nb.info
The optimization of extraction parameters is crucial for achieving high recovery of the target analytes. mdpi.com For example, in the development of the MIP-SPME method for scented teas, key parameters such as extraction time, elution solvent, and elution time were optimized to achieve the best extraction efficiency. nih.govfrontiersin.orgfrontiersin.org The study found that the recovery of total hepatotoxic PAs increased with an increase in adsorption time. frontiersin.org
Validation Parameters in Analytical Method Development
Method validation is a crucial process that ensures an analytical method is reliable, reproducible, and fit for its intended purpose. researchgate.neteurachem.org Key parameters, as defined by international guidelines like the International Council for Harmonisation (ICH), include linearity, range, limit of detection (LOD), and limit of quantification (LOQ). europa.euloesungsfabrik.de
Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a specified range. elementlabsolutions.com For erucifoline, this is typically established by preparing a series of calibration standards at different concentrations and analyzing them to construct a calibration curve. sepscience.com The relationship is considered linear if the correlation coefficient (r²) is close to 1.000. frontiersin.org
The calibration range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable precision, accuracy, and linearity. eurachem.org For the analysis of erucifoline and other PAs, methods have been validated across various concentration ranges depending on the matrix and regulatory requirements. For instance, a method for analyzing hepatotoxic PAs, including erucifoline, in scented tea demonstrated excellent linearity (r² > 0.999) over a range of 2–500 ng/mL. frontiersin.org Another study focusing on environmental samples validated linearity up to 1000 μg/L. rsc.orgresearchgate.net In the analysis of plant materials, methods are often validated for a range of 0 to 1000 µg/kg. wur.nlwur.nl
| Matrix | Analytical Method | Linear Range | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|
| Scented Tea | UPLC-Q-TOF-MS | 2–500 ng/mL | > 0.999 | frontiersin.org |
| Environmental Samples (Soil, Water) | UPLC-MS/MS | Validated up to 1000 µg/L | Not specified | rsc.orgresearchgate.net |
| Plant-based Foods (e.g., Tea) | UPLC-MS/MS | 0.6 - 1.2 µg/kg to upper limit | Not specified | waters.com |
| Plant Material | LC-MS/MS | 0 to 1000 µg/kg | Not specified | wur.nlwur.nl |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision. loesungsfabrik.decawood.co.uk The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. loesungsfabrik.denih.gov
These limits are critical for determining trace amounts of contaminants. They are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S) or by determining the signal-to-noise (S/N) ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. sepscience.comfrontiersin.org
For erucifoline, reported LOD and LOQ values vary depending on the analytical method's sensitivity and the complexity of the sample matrix. A highly sensitive method for scented teas reported an LOD of 0.08–0.54 ng/mL and an LOQ of 0.26–1.77 ng/mL for a group of PAs including erucifoline. frontiersin.org In the analysis of environmental samples, the instrument LOD for erucifoline was between 2–7 μg/L, with the LOQ ranging from 5–9 μg/L. rsc.orgresearchgate.net
| Matrix | Analytical Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Scented Tea | UPLC-Q-TOF-MS | 0.08–0.54 ng/mL | 0.26–1.77 ng/mL | frontiersin.org |
| Environmental Samples (Instrument Limit) | UPLC-MS/MS | 2–7 µg/L | 5–9 µg/L | rsc.orgresearchgate.net |
| Milk | LC-ESI-MS/MS | 0.01–0.19 µg/kg | 0.03–0.59 µg/kg | researchgate.net |
| Plant-based Foods (Green Tea, Honey, etc.) | UPLC-MS/MS | i-LOD not specified; m-LOD 1.2 µg/kg | i-LOQ not specified; m-LOQ 1.2 µg/kg (for coeluting isomers), 0.6 µg/kg (individual PAs) | waters.com |
i-LOD/LOQ refers to instrumental limits; m-LOD/LOQ refers to method limits in a specific matrix.
Application in Environmental Monitoring
The presence of erucifoline and other PAs in the environment, particularly in soil and water, is a growing concern due to potential contamination of the food chain. Analytical methods have been specifically developed and applied to monitor these compounds in environmental matrices.
A robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantification of PAs, including erucifoline and its N-oxide, in soil and water. rsc.orgresearchgate.net The methodology involves a sample preparation step using solid-phase extraction (SPE) to clean up and pre-concentrate the analytes before instrumental analysis. rsc.orgresearchgate.netrsc.org
In a study of environmental samples from Denmark, this method was used to analyze soil and surface water. rsc.orgresearchgate.net
Soil Samples : After collection, soil was sieved, and visible plant roots were removed. PAs were extracted using methanol and a methanol:acetone mixture. rsc.org Erucifoline was among the 15 PAs quantified, with total PA concentrations found in the range of 3–1349 μg/kg in soil. rsc.orgresearchgate.net
Water Samples : Surface water samples were filtered to remove suspended particles and acidified. rsc.org The UPLC-MS/MS analysis detected total PA concentrations ranging from 4–270 μg/L. rsc.orgresearchgate.net
These applications demonstrate the capability of modern analytical techniques to detect and quantify erucifoline in complex environmental samples, providing essential data for risk assessment and environmental management. rsc.org
Application in Plant Material Analysis
The primary source of erucifoline is plants, particularly species within the Senecio and Jacobaea genera. ebi.ac.uk Therefore, the analysis of plant material is fundamental to understanding its distribution and potential for contaminating food and feed.
Analytical methods for plant material typically involve extraction with an acidified aqueous or organic solution, followed by purification using solid-phase extraction (SPE). wur.nlbund.de The final determination is almost exclusively performed by LC-MS/MS. bund.delcms.cz
Key applications include:
Botanical Research : In studies of Jacobaea hybrids, LC-MS/MS was used to measure erucifoline in the shoots and roots, classifying plants into different chemotypes based on their PA profiles. ebi.ac.uk
Feed Contamination : Research on grassland infested with Senecio aquaticus analyzed hay and grass pellets for PA content. ebi.ac.uk These analyses revealed that Z-erucifoline was the most abundant of the six macrocyclic PAs evaluated. ebi.ac.uk The total PA levels, with erucifoline as a major component, ranged from 2.1 to 12.6 mg/kg in hay and could reach up to 96.8 mg/kg in grass pellets. ebi.ac.uk
Food Contamination : Methods have been validated for analyzing PAs, including erucifoline, in herbal teas and other plant-based food supplements. wur.nllcms.cz One validated method for rooibos tea found PA concentrations ranging from 143 to 2,300 µg/kg, with senecionine-type compounds being prevalent. lcms.cz Standardized methods are employed to ensure that concentrations are reported accurately, often from a limit of quantification around 5 µg/kg. wur.nlwur.nl
These analytical applications are vital for monitoring the food and feed supply chains, ensuring compliance with regulatory limits, and protecting human and animal health.
Future Research Directions and Translational Perspectives
Discovery and Characterization of Novel Biosynthetic Enzymes
The biosynthesis of complex plant-derived compounds like erucifoline is a multi-step process catalyzed by a series of specialized enzymes. While the general backbone of pyrrolizidine (B1209537) alkaloids (PAs) is known, the specific enzymes responsible for the unique structural modifications of erucifoline are not fully elucidated. Future research will focus on the discovery and characterization of these novel enzymes. frontiersin.org Microorganisms, in particular, are a rich source for discovering enzymes that perform challenging chemical reactions. harvard.edu
Key research objectives include:
Identification of Candidate Genes: Using approaches like co-expression analysis and phylogenetic analysis to identify genes in erucifoline-producing plants that are associated with its accumulation. frontiersin.org
Heterologous Expression: Expressing candidate genes in microbial or plant platforms like Escherichia coli or Nicotiana benthamiana to characterize their enzymatic function. frontiersin.org This approach allows for the verification of enzyme activity and provides a system for producing specific intermediates. frontiersin.orgharvard.edu
Biochemical Assays: Performing detailed in vitro studies on purified recombinant enzymes to determine their substrate specificity, catalytic mechanisms, and kinetic parameters. This is crucial for understanding how they contribute to the final structure of erucifoline. kogistate.gov.ng
Table 1: Potential Biosynthetic Enzyme Classes for Investigation in Erucifoline Pathway
| Enzyme Class | Putative Role in Erucifoline Biosynthesis | Research Approach |
|---|---|---|
| N-oxygenases | Catalyzing the formation of N-oxide derivatives, a common form of PAs. | Gene mining for homologs, functional characterization. harvard.edu |
| Acyltransferases | Transferring specific acid moieties to the necine base, creating the characteristic ester linkages. | Proteomic analysis of producing tissues, activity screening of candidate enzymes. |
| Dehydrogenases | Introduction of the 1,2-unsaturated bond in the necine base, which is critical for toxicity. | Comparative genomics with non-toxic PA producers, enzyme assays. harvard.edu |
| Cytochrome P450s | Hydroxylation and other oxidative modifications of the alkaloid scaffold. | Transcriptomic analysis under different conditions, inhibitor studies. |
Exploration of Erucifoline's Multi-Target Pharmacological Activities
While primarily known for its role in plant defense and its hepatotoxicity, the full pharmacological profile of erucifoline is largely unknown. mdpi.com Plant secondary metabolites often interact with multiple biological targets, a property that could be exploited for therapeutic benefit. uni-frankfurt.de Future research must move beyond toxicity to explore a wider range of activities.
An important area of study is the interaction of erucifoline with other plant metabolites, which can lead to synergistic or antagonistic effects. For instance, studies on other PAs have shown that their effects on herbivores can be significantly altered when combined with compounds like chlorogenic acid. frontiersin.org The necine base structure appears to be crucial in these interactions. frontiersin.org Understanding these interactions is key to evaluating the true biological effect of erucifoline in its natural context and as an isolated compound.
Systematic screening of erucifoline against diverse panels of molecular targets, including receptors, enzymes, and ion channels, could uncover novel bioactivities. Given the known neurotoxic effects of some alkaloids, exploring erucifoline's activity on neurological targets could be a productive avenue. researchgate.net
Development of Mechanistically Targeted Therapies Based on Erucifoline Scaffolds
The chemical structure of erucifoline, a macrocyclic diester pyrrolizidine alkaloid, can serve as a "scaffold" for the development of new therapeutic agents. researchgate.net The goal of this research is not to use erucifoline itself as a drug, but to use its unique three-dimensional structure as a starting point for medicinal chemistry. By synthesizing derivatives of the erucifoline scaffold, it may be possible to design new molecules that retain a desired biological activity while eliminating toxicity.
This approach is common in drug development, where natural product scaffolds are modified to improve potency, selectivity, and safety. nih.govnih.gov Future work would involve:
Computational Modeling: Using the erucifoline structure to perform in silico docking studies against various protein targets to predict potential binding interactions.
Chemical Synthesis: Creating a library of analogues by modifying functional groups on the erucifoline scaffold.
Structure-Activity Relationship (SAR) Studies: Systematically testing the synthesized analogues to determine which structural features are responsible for any observed biological activity and which are linked to toxicity. The development of such mechanistically based therapies could lead to novel agents for various diseases. nih.gov
Integration of Omics Technologies in Erucifoline Research
A systems-level understanding of erucifoline requires the integration of multiple "omics" technologies. nih.gov This integrative omics approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic model of how erucifoline is produced, regulated, and functions within a biological system. numberanalytics.comfrontiersin.org
Table 2: Application of Omics Technologies in Erucifoline Research
| Omics Technology | Data Provided | Application to Erucifoline Research |
|---|---|---|
| Genomics | Complete DNA sequence, gene identification. numberanalytics.com | Identifies candidate biosynthetic genes and regulatory elements. frontiersin.org |
| Transcriptomics | Gene expression levels (mRNA). numberanalytics.com | Reveals which genes are active during erucifoline production. nih.gov |
| Proteomics | Protein expression, modifications, and interactions. numberanalytics.com | Confirms enzyme presence and identifies post-translational modifications. scielo.org.mxnih.gov |
| Metabolomics | Profile of small molecules (metabolites). numberanalytics.com | Quantifies erucifoline, its precursors, and related compounds. frontiersin.org |
By integrating these datasets, researchers can build comprehensive models of the metabolic networks involved. researchgate.net For example, correlating gene expression data (transcriptomics) with protein levels (proteomics) and metabolite concentrations (metabolomics) can validate the function of genes in the biosynthetic pathway and uncover novel regulatory mechanisms. frontiersin.orgresearchgate.net This approach is crucial for understanding how environmental factors or genetic variations impact the production of erucifoline.
Sustainable Production and Chemoenzymatic Optimization
Relying on extraction from natural plant sources for erucifoline or its derivatives is often inefficient and unsustainable. frontiersin.org Future research will explore more sustainable production methods, with a focus on chemoenzymatic strategies and metabolic engineering.
Chemoenzymatic Synthesis: This approach combines the advantages of biological catalysts (enzymes) for specific, complex steps with efficient chemical reactions for other transformations. nih.govrsc.org By using immobilized enzymes in continuous flow reactors, it is possible to create highly efficient, safe, and sustainable processes for producing complex molecules. nih.gov Developing a chemoenzymatic route to erucifoline would involve identifying the key biosynthetic enzymes, immobilizing them, and integrating them into a flow system with chemical synthesis steps.
Metabolic Engineering: Once the biosynthetic pathway is fully understood, it becomes possible to transfer the entire pathway into a microbial host like yeast or bacteria. These engineered microbes can then be grown in large-scale fermenters to produce erucifoline or a precursor scaffold in a controlled and sustainable manner, often using low-cost feedstocks. researchgate.net
Ecological Engineering and Agricultural Applications
Ecological engineering in agriculture aims to design sustainable systems by manipulating habitats to enhance beneficial ecological processes, such as pest control by natural enemies. nih.govmdpi.com Erucifoline is a natural plant defense compound, an insecticide that protects the plant from herbivores. researchgate.net This inherent biological activity could be harnessed in ecologically engineered agricultural systems.
Future research could explore:
Companion Planting: Investigating the use of erucifoline-producing plants as companion plants in crops to deter pests. The goal is to create a more diverse agricultural landscape that supports natural enemies of pests. nih.govscirp.org
Breeding for Resistance: Identifying the genetic basis for erucifoline production could enable breeders to develop crop varieties with enhanced, targeted expression of such defensive compounds, reducing the need for external pesticides.
Natural Enemy Refuges: Studying how the presence of plants containing erucifoline and other alkaloids affects the biodiversity of beneficial insects. Flowering plants on field margins can provide refuge and food for natural enemies, and understanding their chemical profiles is crucial for optimizing these systems. nih.govmsu.edu
These approaches are part of a broader strategy to create more resilient and sustainable agricultural ecosystems that rely on natural processes rather than chemical inputs. scirp.org
Q & A
Q. How can researchers confirm the stereochemical configuration of erucifoline?
Erucifoline contains multiple stereocenters (4 defined stereocenters and double-bond stereochemistry), which are critical for its biological activity. To resolve its stereochemistry, use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proton-proton correlations) and X-ray crystallography. The IUPAC name and stereodescriptors (e.g., 5aR,8Z,9aR,10aR,13bR) should align with experimental data . For validation, cross-reference with databases like NIST Chemistry WebBook, which provides standardized stereochemical identifiers .
Q. What are the primary natural sources of erucifoline, and how can they be identified?
Erucifoline is a pyrrolizidine alkaloid (PA) predominantly found in Senecio species (e.g., S. aquaticus and S. persoonia). To identify plant sources, conduct phytochemical screening using liquid chromatography-mass spectrometry (LC-MS) with reference standards. Compare retention times and fragmentation patterns to known erucifoline spectra (molecular ion [M+H]+ at m/z 350.205) . Note that PA profiles vary between plant chemotypes (e.g., "erucifoline type" vs. "jacobine type"), necessitating species-specific validation .
Q. What analytical methods are recommended for quantifying erucifoline in biological matrices?
Use reverse-phase high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (optimal at 220–280 nm for conjugated PAs) or tandem mass spectrometry (LC-MS/MS) for higher sensitivity. Validate the method per ICH guidelines, including linearity (1–100 µg/mL), recovery rates (>90%), and limits of detection (<0.1 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., N-oxidation) affect erucifoline’s bioactivity and stability?
Q. Why do adsorption capacities of erucifoline vary between montmorillonite and kaolinite clays?
Adsorption studies show erucifoline binds more strongly to montmorillonite (cation-exchange capacity: 80–150 meq/100g) than kaolinite (3–15 meq/100g) due to differences in surface charge and interlayer spacing. Use batch adsorption experiments at pH 5–7 (simulating soil conditions) and characterize via FTIR to identify functional group interactions (e.g., hydrogen bonding with hydroxylated clay surfaces) .
| Clay Type | Adsorption Capacity (µmol/g) | Key Interaction Mechanism |
|---|---|---|
| Montmorillonite | 12.5 ± 1.2 | Cation exchange, H-bonding |
| Kaolinite | 4.8 ± 0.7 | Surface complexation |
Q. How can conflicting data on erucifoline’s ecological roles be resolved?
Senecio jacobaea chemotypes (erucifoline-rich vs. jacobine-rich) exhibit divergent insect interactions. For example, Tyria larvae assimilate erucifoline without metabolizing O-acetylated derivatives, suggesting enzymatic limitations . To address contradictions:
- Perform comparative metabolomics on insect tissues (LC-MS/MS).
- Use isotope-labeled erucifoline (e.g., 14C) to track assimilation vs. excretion .
- Apply multivariate statistics to differentiate chemotype-specific ecological impacts .
Methodological Considerations
Q. What experimental designs are optimal for studying erucifoline’s hepatotoxicity?
- In vitro: Use primary hepatocytes or HepG2 cells exposed to 1–50 µM erucifoline for 24–72 hours. Measure cytotoxicity (LDH release), oxidative stress (ROS assays), and mitochondrial dysfunction (JC-1 staining) .
- In vivo: Administer erucifoline (1–10 mg/kg) to rodent models and assess liver histopathology (e.g., centrilobular necrosis) and serum biomarkers (ALT/AST) .
Q. How should researchers address variability in PA extraction yields from plant material?
Optimize extraction using a factorial design testing solvents (MeOH > EtOH > H2O), pH (2–4 for protonating PAs), and sonication time (30–60 min). Validate with spike-and-recovery experiments and report yields as % w/w relative to dry biomass .
Data Interpretation and Reporting
Q. How to contextualize erucifoline’s bioactivity against contradictory literature?
- Meta-analysis: Aggregate data from >5 independent studies and assess heterogeneity (I² statistic).
- Mechanistic studies: Use RNA-seq to identify erucifoline-responsive genes (e.g., CYP450 isoforms) and clarify dose-dependent effects .
- Report limitations (e.g., lack of human trials) and align with FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
